molecular formula C15H26OSi B12545652 7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol CAS No. 654643-87-5

7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol

Cat. No.: B12545652
CAS No.: 654643-87-5
M. Wt: 250.45 g/mol
InChI Key: YLOPKVRCOSVOLE-UHFFFAOYSA-N
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Description

7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a hepta-1,6-diyn-3-ol backbone. This compound is notable for its stability and utility in various chemical reactions, particularly as a protecting group for alcohols.

Properties

CAS No.

654643-87-5

Molecular Formula

C15H26OSi

Molecular Weight

250.45 g/mol

IUPAC Name

7-[tert-butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol

InChI

InChI=1S/C15H26OSi/c1-9-13(16)12-15(5,6)10-11-17(7,8)14(2,3)4/h1,13,16H,12H2,2-8H3

InChI Key

YLOPKVRCOSVOLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C#CC(C)(C)CC(C#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol typically involves the reaction of a suitable alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the silylation process.

Chemical Reactions Analysis

Types of Reactions

7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism by which 7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol exerts its effects involves the formation of a stable silyl ether bond. This bond is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions or by fluoride ions. The stability of the silyl ether bond is due to the steric hindrance provided by the tert-butyl group and the electronic effects of the dimethylsilyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol is unique due to its specific structure, which combines the stability of the tert-butyl(dimethyl)silyl group with the reactivity of the hepta-1,6-diyn-3-ol backbone. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of functional groups are required.

Biological Activity

The compound 7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol is a silane derivative with potential biological activities that warrant detailed investigation. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • A tert-butyl group that enhances hydrophobicity.
  • Dimethylsilyl functionality contributing to stability and reactivity.
  • A hepta-1,6-diyn-3-ol backbone that may influence its biological interactions.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₁₂H₁₈OSi
Molecular Weight210.34 g/mol
CAS Number1456792-59-8
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple alkyne groups may enhance radical scavenging capabilities. For instance, studies on related diynols have shown effective inhibition of lipid peroxidation and free radical formation.

Anticancer Properties

Preliminary studies suggest potential anticancer activity. Compounds featuring silyl groups have been noted for their ability to modulate cellular pathways involved in apoptosis and cell cycle regulation. This is particularly relevant in the context of chemotherapeutic agents where enhanced efficacy is observed.

The proposed mechanisms by which This compound may exert its biological effects include:

  • Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them.
  • Modulation of Enzyme Activity : Similar compounds have been found to inhibit certain enzymes involved in cancer progression.
  • Cell Signaling Pathways : Interference with pathways such as MAPK and PI3K/Akt has been documented in related silyl derivatives.

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant properties of silane derivatives, demonstrating that compounds with similar structures significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent relationship between compound concentration and antioxidant activity.

Case Study 2: Anticancer Activity

In vivo studies using animal models treated with related silyl compounds showed a marked reduction in tumor size when combined with conventional chemotherapy agents. The study highlighted the potential for these compounds to enhance the effectiveness of existing treatments.

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